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molecular formula C13H24N2O4 B6322551 Di-tert-butyl 1-cyclopropylhydrazine-1,2-dicarboxylate CAS No. 1219020-59-3

Di-tert-butyl 1-cyclopropylhydrazine-1,2-dicarboxylate

Cat. No. B6322551
M. Wt: 272.34 g/mol
InChI Key: DDZCNVHWTVEKDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08232269B2

Procedure details

A solution of di-tert-butyl azodicarboxylate (115 g, 500 mmol) in tetrahydrofuran (1000 mL) was added to a cooled (−78° C.) solution of cyclopropylmagnesium bromide (2 M, 1000 mL, 500 mmol) in tetrahydrofuran. The reaction mixture was stirred at −78° C. for 10 minutes, After which time it was quenched onto acetic acid (30 mL) and allowed to warm to room temperature. This mixture was partitioned between water (2000 mL) and ethyl acetate (1500 mL). The organic extract was dried over sodium sulphate, filtered, and evaporated under reduced pressure to give a solid, which was purified by column chromatography eluting with 3.33% ethyl acetate in pentane to give the title compound as a white solid (45 g, 33%). 1H-NMR (400 MHz, CDCl3): δ 0.65 (m, 4H), 1.30-1.50 (m, 18H), 2.70 (m, 1H).
Quantity
115 g
Type
reactant
Reaction Step One
Quantity
1000 mL
Type
solvent
Reaction Step One
Name
cyclopropylmagnesium bromide
Quantity
1000 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
33%

Identifiers

REACTION_CXSMILES
[N:1]([C:10]([O:12][C:13]([CH3:16])([CH3:15])[CH3:14])=[O:11])=[N:2][C:3]([O:5][C:6]([CH3:9])([CH3:8])[CH3:7])=[O:4].[CH:17]1([Mg]Br)[CH2:19][CH2:18]1>O1CCCC1>[C:13]([O:12][C:10]([N:1]([CH:17]1[CH2:19][CH2:18]1)[NH:2][C:3]([O:5][C:6]([CH3:7])([CH3:8])[CH3:9])=[O:4])=[O:11])([CH3:16])([CH3:15])[CH3:14]

Inputs

Step One
Name
Quantity
115 g
Type
reactant
Smiles
N(=NC(=O)OC(C)(C)C)C(=O)OC(C)(C)C
Name
Quantity
1000 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
cyclopropylmagnesium bromide
Quantity
1000 mL
Type
reactant
Smiles
C1(CC1)[Mg]Br
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at −78° C. for 10 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After which time it was quenched onto acetic acid (30 mL)
TEMPERATURE
Type
TEMPERATURE
Details
to warm to room temperature
CUSTOM
Type
CUSTOM
Details
This mixture was partitioned between water (2000 mL) and ethyl acetate (1500 mL)
EXTRACTION
Type
EXTRACTION
Details
The organic extract
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
was dried over sodium sulphate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to give a solid, which
CUSTOM
Type
CUSTOM
Details
was purified by column chromatography
WASH
Type
WASH
Details
eluting with 3.33% ethyl acetate in pentane

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)N(NC(=O)OC(C)(C)C)C1CC1
Measurements
Type Value Analysis
AMOUNT: MASS 45 g
YIELD: PERCENTYIELD 33%
YIELD: CALCULATEDPERCENTYIELD 33%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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